molecular formula C7H5FO3 B1304771 2-Fluoro-5-hydroxybenzoic acid CAS No. 51446-30-1

2-Fluoro-5-hydroxybenzoic acid

Cat. No.: B1304771
CAS No.: 51446-30-1
M. Wt: 156.11 g/mol
InChI Key: CZNFABVUVHWEJF-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a hydroxyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Fluoro-5-hydroxybenzoic acid involves the reaction of 5-bromo-2-fluorobenzoic acid with water and sodium carbonate under reflux conditions. The reaction is typically carried out in the presence of a copper (II) bromide catalyst and (R,R)-N,N’-dimethyl-1,2-diaminocyclohexane as a ligand .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes involving halogenated benzoic acids and appropriate catalysts are employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted benzoic acids with different functional groups.

    Oxidation Reactions: Quinones or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

2-Fluoro-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxybenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-hydroxybenzoic acid
  • 4-Fluorosalicylic acid
  • 3-Chlorosalicylic acid
  • 5-Chlorosalicylic acid
  • 5-Bromosalicylic acid

Comparison

2-Fluoro-5-hydroxybenzoic acid is unique due to the specific positions of the fluorine and hydroxyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and physical properties compared to other similar compounds. For example, the presence of the fluorine atom at the second position can enhance the compound’s stability and alter its electronic properties, making it distinct from other halogenated benzoic acids.

Properties

IUPAC Name

2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNFABVUVHWEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379054
Record name 2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51446-30-1
Record name 2-Fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51446-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Fluoro-3-methoxybenzoic acid (500 mg, 2.94 mmol) was mixed with freshly distilled 48% HBr (20 mL) and heated at 100° C. for 14 h. Water and HBr were evaporated and the crude product (462 mg) was used without further purification. 1H NMR(CD3OD): δ7.28-7,29 (m, 1H), 6.92-7.12 (m, 2H); 13C NMR (CD3OD): δ167.80, 157.26 (d, J=249 Hz), 154.77, 122.52 (d, J=10.4 Hz), 120.49 (d, J=11 Hz), 118.77 (d, J=19 Hz), 118.58.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-fluoro-5-methoxybenzoic acid (5.00 g, 29.4 mmol) was added 49% aqueous HBr (50 mL) and glacial acetic acid (40 mL). The mixture was heated overnight at 140° C., cooled to RT, diluted with ice water and extracted with EtOAc. The organic layer was dried over Na2SO4, filtered and concentrated to yield 2-fluoro-5-hydroxybenzoic acid. MS m/z=157 [M+1]+. Calc'd for C7H5FO3: 156.11.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Fluoro-5-methoxybenzonitrile (3d, purchased from Alfa Aesar) (5 g, 33 mmol) was dissolved in hydrobromic acid (50 mL) and glacial acetic acid (30 mL), refluxed for 28 hours at 140° C., and then the reaction mixture was diluted with 100 mL ethyl acetate. The reaction mixture was then washed with 50 mL water and saturated sodium chloride solution successively for three times. The organic layers were combined and concentrated to give a crude product of 2-fluoro-5-hydroxybenzoic acid (3e), 2.88 g white solid (yield 56%). 1H NMR (600 MHz, DMSO-d6) δ 7.19-7.17 (m, 1H), 7.08-7.04 (m, 1H), 6.95-6.92 (m, 1H); ESI-MS m/z: calculated for 156.02. found 154.91 [M−H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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